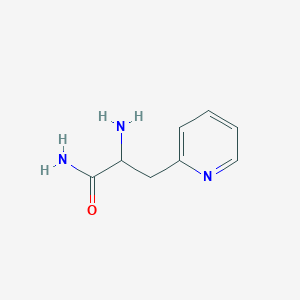

2-Amino-3-(pyridin-2-YL)propanamide

Description

BenchChem offers high-quality 2-Amino-3-(pyridin-2-YL)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(pyridin-2-YL)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-amino-3-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-7(8(10)12)5-6-3-1-2-4-11-6/h1-4,7H,5,9H2,(H2,10,12) |

InChI Key |

RKIOCFFKQUAIIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Crystal Structure Analysis of 2-Amino-3-(pyridin-2-yl)propanamide Complexes

Executive Summary

This technical guide details the structural characterization of metal complexes involving 2-Amino-3-(pyridin-2-yl)propanamide (hereafter referred to as 2-PyAla-NH₂ ). As a structural analog of phenylalanine and histidine, this ligand is a critical scaffold in the development of metallodrugs and enzyme inhibitors.

The core of this guide focuses on the N,N-chelation mode characteristic of this ligand, where the pyridine nitrogen and the

Ligand Architecture & Coordination Logic

Structural Profile

2-PyAla-NH₂ is the amide derivative of

-

Pyridine Nitrogen (

): A soft, -

-Amine Nitrogen (

-

Amide Oxygen (

): typically non-coordinating in monomeric species but active in supramolecular hydrogen bonding.

Chelation Thermodynamics

In physiological and crystalline states, 2-PyAla-NH₂ predominantly acts as a bidentate (

Key Structural Metric: The "bite angle" (

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to minimize kinetic trapping and favor thermodynamic crystal growth.

Materials

-

Ligand: 2-Amino-3-(pyridin-2-yl)propanamide (Enantiopure L-isomer preferred to prevent disorder).

-

Metal Salt:

or -

Solvent System: Ethanol/Water (3:1 v/v).

Step-by-Step Methodology

| Step | Action | Critical Parameter (Causality) |

| 1. Complexation | Dissolve 0.1 mmol Metal salt in 2 mL H₂O. Add dropwise to 0.2 mmol Ligand in 6 mL EtOH. | 1:2 Stoichiometry. Ensures formation of the bis-ligand complex |

| 2. pH Adjustment | Adjust pH to 7.5–8.0 using dilute NaOH. | Deprotonates the |

| 3. Filtration | Filter through a 0.45 µm PTFE membrane. | Removes nucleation sites (dust) that cause micro-crystallinity. |

| 4. Growth | Vapor Diffusion: Place filtrate in a small vial; house inside a larger jar containing Et₂O. | Slow Diffusion. Rapid precipitation yields powder; ether diffusion slows polarity shift. |

| 5. Harvesting | Isolate blue/green blocks after 72–96 hours. | Mount immediately in Paratone oil to prevent desolvation. |

Crystallographic Data Collection & Refinement

Data Collection Strategy

-

Radiation: Mo-K

( -

Temperature: 100 K. Rationale: Freezes the flexible

bridge between the chiral center and pyridine ring, reducing thermal ellipsoids.

Refinement Logic (SHELXL)

The flexible ethyl bridge often exhibits disorder. Use the following constraints if thermal ellipsoids are elongated:

-

DFIX: Restrain C–C bond lengths to 1.54 Å.

-

EADP: If atoms are disordered over two positions, constrain them to have identical displacement parameters.

-

H-Atoms: Treat amide protons using a riding model but allow rotation for the

group (AFIX 137) to satisfy H-bond networks.

Structural Analysis & Interpretation

Visualization of Coordination Logic

The following diagram illustrates the hierarchical structure from atomic connectivity to lattice packing.

Figure 1: Structural hierarchy of 2-PyAla-NH₂ complexes, detailing the transition from molecular coordination to supramolecular assembly.

Key Structural Parameters

When analyzing your solved structure, validate against these expected ranges derived from analogous pyridyl-amine complexes:

| Parameter | Atoms | Expected Range (Å/°) | Structural Significance |

| Bond Length | 1.98 – 2.05 Å | Shorter bond indicates strong | |

| Bond Length | 2.00 – 2.08 Å | Pure | |

| Bite Angle | 81.5° – 84.0° | Deviation from 90° indicates ring strain; critical for stability. | |

| Torsion | Determines the "pucker" of the chelate ring. |

Supramolecular Interactions

The amide group (

-

Interaction:

-

Distance:

Å (Donor-Acceptor)

Pharmaceutical Relevance

The structural analysis of 2-PyAla-NH₂ complexes is directly applicable to Fragment-Based Drug Design (FBDD) .

-

Metalloprotease Inhibition: The N,N-chelating motif mimics the transition state of metalloprotease substrates. High-resolution XRD data of these complexes allows for the precise mapping of the "S1'" pocket in enzymes like HIV-1 Protease or Angiotensin Converting Enzyme (ACE).

-

Chirality Verification: Because the ligand is derived from a chiral amino acid pool, SC-XRD is the gold standard for verifying that metal complexation did not induce racemization at the

-carbon—a common failure mode in peptide drug synthesis.

References

-

Sahu, M., et al. (2022).[1] "Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine." European Journal of Chemistry, 13(1), 1-7.[1] Link

-

Lebon, F., et al. (2025). "Synthesis and structural analysis of copper(II) pyridine amide complexes as HIV-1 protease inhibitors." ResearchGate.[2] Link

-

Apollo Scientific. (2025). "Product Data: (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid."[3] Apollo Scientific.[3] Link

-

PubChem. (2025).[4] "Compound Summary: beta-(5-Hydroxy-2-pyridyl)alanine." National Library of Medicine. Link

-

BenchChem. (2025). "Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile." BenchChem. Link

Sources

- 1. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 4. beta-(5-Hydroxy-2-pyridyl)alanine | C8H10N2O3 | CID 122047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Incorporating 2-Amino-3-(pyridin-2-yl)propanamide into Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of 2-Amino-3-(pyridin-2-yl)propanamide —chemically synonymous with the C-terminal amide of 3-(2-pyridyl)-alanine (2-Pal) —into peptide sequences offers unique physicochemical advantages. The 2-pyridyl moiety acts as a bioisostere for phenylalanine and histidine, providing pH-responsive solubility (pKa ~6.0), metal-chelating capabilities, and enhanced proteolytic stability.

However, the electron-withdrawing nature of the pyridine ring, particularly in the 2-position, significantly increases the acidity of the

This Application Note provides a validated protocol for handling Fmoc-3-(2-pyridyl)-alanine, focusing on racemization suppression via collidine-buffered systems or carbodiimide/oxime activation, ensuring high optical purity (>98% L-isomer) in the final peptide product.

Chemical Profile & Strategic Planning

The Building Block

-

Common Name: Fmoc-3-(2-pyridyl)-alanine (Fmoc-2-Pal-OH)[1]

-

Target Moiety: 2-Amino-3-(pyridin-2-yl)propanamide (upon cleavage from Rink Amide resin).[1]

-

Key Challenge: The pyridine nitrogen at the ortho position exerts an inductive electron-withdrawing effect, destabilizing the

-proton and facilitating base-catalyzed racemization via oxazolone formation.

Resin Selection

To generate the specific "propanamide" functionality (C-terminal amide), Rink Amide resins are required.

-

Recommended: Rink Amide MBHA (0.5 – 0.7 mmol/g).[1] Lower loading is preferred to reduce aggregation, as Pal residues can induce secondary structure shifts.

Coupling Reagent Strategy

Standard HATU/DIEA protocols are not recommended due to the high risk of racemization driven by the tertiary amine base (DIEA).

| Activation Method | Risk Profile | Recommendation |

| HATU / DIEA | High Risk. Strong base promotes | Avoid for 2-Pal coupling. |

| DIC / Oxyma Pure | Low Risk. Base-free (or low base) activation minimizes racemization. | Preferred Standard. |

| HATU / TMP (Collidine) | Medium/Low Risk. 2,4,6-Trimethylpyridine is a weaker base, reducing proton abstraction. | Alternative for difficult sequences. |

Experimental Protocols

Protocol A: Resin Preparation & C-Terminal Loading

Objective: To load Fmoc-2-Pal-OH onto Rink Amide resin to serve as the C-terminal residue.

-

Swelling: Place Rink Amide MBHA resin in a reaction vessel. Swell in DCM (20 min) followed by DMF (20 min).

-

Fmoc Removal (Resin): Treat with 20% Piperidine in DMF (2 × 5 min). Wash with DMF (5×).

-

Activation (Base-Free Method):

-

Dissolve Fmoc-3-(2-pyridyl)-alanine (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

-

Add DIC (3.0 eq).

-

Note: Pre-activation is kept brief (< 2 min) to minimize active ester hydrolysis, but long enough to ensure formation.

-

-

Coupling: Add the mixture to the resin. Shake at room temperature for 60–90 minutes .

-

Visual Check: The Kaiser test may be inconclusive due to the pyridine nitrogen; use Chloranil test or micro-cleavage LC-MS for confirmation.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

Protocol B: Elongation & Internal Incorporation

Objective: Incorporating 2-Pal into the middle of a chain.

When 2-Pal is an internal residue, the critical step is coupling the next amino acid onto the N-terminus of the 2-Pal.

-

Deprotection: Standard 20% Piperidine/DMF is acceptable.[2] The 2-pyridyl group does not catalyze Fmoc removal significantly enough to require special deblock cocktails.

-

Next Residue Coupling: Use standard HATU/DIEA for the incoming amino acid, as the risk of racemizing the already coupled Pal residue is low once it is part of the amide backbone (though not zero; avoid prolonged heating).

Protocol C: Cleavage & Isolation

Objective: Releasing the peptide as the C-terminal amide.

-

Wash: Wash resin thoroughly with DMF, DCM, and MeOH. Dry under vacuum.[3]

-

Cocktail Preparation: Prepare TFA / TIS / H₂O (95:2.5:2.5) .

-

Note: The pyridine ring is stable to TFA. It will be protonated (

), increasing the polarity of the peptide.

-

-

Reaction: Incubate resin in cleavage cocktail for 2–3 hours at room temperature.

-

Precipitation: Filter resin.[3][4] Precipitate filtrate into ice-cold diethyl ether. Centrifuge and lyophilize.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis pathway, highlighting the critical control points for racemization.

Figure 1: Strategic workflow for incorporating Fmoc-2-Pal-OH, emphasizing the divergence in coupling reagents to prevent racemization.[1]

Troubleshooting & Optimization

Racemization Check

If you suspect racemization (e.g., double peaks in HPLC with identical mass):

-

Marfey’s Analysis: Hydrolyze a small peptide sample and derivatize with FDAA (Marfey’s reagent) to separate D/L isomers via HPLC.

-

Deuterium Exchange: Perform trial coupling in the presence of

or deuterated base. Mass shift (+1 Da) indicates proton abstraction occurred at the

Solubility Issues

Peptides containing 2-Pal can be hydrophobic at neutral pH but very soluble at acidic pH (due to Pyridine protonation).

-

Purification: Use 0.1% TFA in HPLC buffers to ensure the pyridine ring is protonated (

), improving peak shape and solubility. -

Dissolution: Dissolve crude peptide in dilute acetic acid or 0.1% TFA/Water before injecting onto HPLC.

Metal Contamination

The 2-pyridyl ring is a chelator. Trace copper or zinc in solvents can lead to "mass + 63/65" adducts.

-

Prevention: Use high-grade (HPLC/LC-MS) solvents.[1] Add 1mM EDTA to the final HPLC purification buffer if metal adducts are persistent.

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link[1]

-

Hocart, S. J., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.[5][6] Journal of Medicinal Chemistry, 59(17), 8047–8060. Link[1]

-

Ramon Subiros-Funosas, et al. (2009). Use of Oxyma Pure as a racemization suppressor in peptide synthesis.[7] Chemistry – A European Journal, 15(37), 9394-9403. Link[1]

Sources

- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

Reaction conditions for coupling 2-Amino-3-(pyridin-2-yl)propanamide

Application Note: High-Efficiency Coupling Protocols for 2-Amino-3-(pyridin-2-yl)propanamide

Introduction & Scientific Context

2-Amino-3-(pyridin-2-yl)propanamide (also known as H-Ala(2-Pyr)-NH₂ or 2-pyridylalanine amide) is a critical building block in the synthesis of peptidomimetics, particularly for GPCR ligands and protease inhibitors.[1] Its structural core, 3-(2-pyridyl)alanine, mimics the electronic and steric properties of Histidine and Phenylalanine but introduces a specific hydrogen-bond acceptor (the pyridine nitrogen) that often enhances potency and selectivity.[1]

Key Challenges in Coupling:

-

Pyridine Basicity & Nucleophilicity: The pyridine nitrogen (

) is basic and can interfere with coupling reagents. It may act as an intramolecular base, facilitating proton abstraction from the -

Solubility: The free base form often exhibits poor solubility in standard non-polar organic solvents (DCM, EtOAc). It is frequently supplied as a hydrochloride salt (HCl or 2HCl), requiring controlled neutralization.

-

Metal Chelation: The bidentate nature (pyridine N + amide/amine) creates a strong chelation motif for transition metals, which can poison metal-catalyzed cross-coupling reactions or interfere with Lewis acid-mediated steps.

Mechanistic Insights & Reaction Design

To achieve high yields (>90%) and optical purity (>98% ee), the coupling strategy must account for the "Anchimeric Assistance" provided by the pyridine ring.

-

Racemization Mechanism: The pyridine nitrogen can stabilize the enolate intermediate via chelation or general base catalysis. While this is most critical when activating the carboxyl group of a pyridylalanine derivative, it remains a risk during the coupling of the amine if the reaction mixture becomes too basic (pH > 8-9), promoting base-catalyzed epimerization of the resulting amide.

-

Reagent Selection:

-

HATU/HOAt: The gold standard. The 7-azabenzotriazole (HOAt) moiety mimics the pyridine ring, accelerating the reaction via a cyclic transition state. This speed minimizes the time available for side reactions.

-

DEPBT: A phosphonate-based reagent specifically recommended for racemization-prone amino acids (like His and Py-Ala) due to its buffering capacity and lack of guanidinylation side products.[1]

-

Experimental Protocols

Protocol A: Standard High-Efficiency Coupling (HATU Method)

Best for: Routine synthesis, high-throughput chemistry, and difficult steric couplings.[1]

Reagents:

-

Amine: 2-Amino-3-(pyridin-2-yl)propanamide (HCl salt preferred for stability).[1]

-

Acid: N-protected amino acid or carboxylic acid (1.0 - 1.2 equiv).[1]

-

Coupling Agent: HATU (1.1 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).[1]

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Activation: In a dry round-bottom flask under

, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5 mL). -

Base Addition 1: Add DIPEA (1.0 mmol, 174 µL) to the acid mixture. Stir at 0°C for 2 minutes, then at Room Temperature (RT) for 5-10 minutes. Note: The solution should turn yellow.

-

Amine Preparation: In a separate vial, dissolve 2-Amino-3-(pyridin-2-yl)propanamide•2HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (2.0 - 2.2 mmol) to neutralize the salt. Critical: Ensure free base formation without over-basifying.

-

Coupling: Add the amine solution dropwise to the activated acid solution.

-

Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS or TLC (MeOH/DCM 1:9).[1]

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash with sat.

(2x) to remove unreacted acid/HATU byproducts. -

Crucial Step: Wash with 5% LiCl solution (3x) to remove DMF.

-

Wash with Brine , dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (DCM -> 5-10% MeOH/DCM).

Protocol B: Low-Racemization Coupling (DEPBT Method)

Best for: Fragment condensation or when the incoming acid is chiral and sensitive to epimerization.[1]

Reagents:

-

Coupling Agent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1]

-

Base: DIPEA.[2]

-

Solvent: THF or DMF.

Procedure:

-

Dissolve the Carboxylic Acid (1.0 equiv) and DEPBT (1.1 equiv) in THF/DMF (4:1 ratio).

-

Add DIPEA (2.0 equiv) and stir for 5 minutes at -10°C (ice/salt bath).

-

Add the 2-Amino-3-(pyridin-2-yl)propanamide (1.0 equiv) directly.[1]

-

Allow to warm to RT slowly overnight.

-

Standard workup as above. Note: DEPBT byproducts are water-soluble.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Pyridine N-acylation | The pyridine ring may compete for the activated ester.[1] Use HOAt as an additive to accelerate the desired amide bond formation. |

| Racemization | High pH / Excess Base | Switch base to Collidine (TMP) . It is non-nucleophilic and weaker than DIPEA, reducing proton abstraction risk. |

| Incomplete Reaction | Salt interference | Ensure the HCl salt is fully neutralized. If using 2HCl salt, you need exactly 2 equiv of base just to free the amine. |

| Product stuck in Aqueous | pH during extraction | The pyridine ring protonates at acidic pH. Keep aqueous washes neutral or slightly basic (pH 8) during extraction, or use n-Butanol for extraction. |

Visual Workflows (Graphviz)

Diagram 1: Optimized Coupling Workflow

Caption: Optimized convergent workflow for coupling Pyridyl-alanine amide salts, highlighting the parallel activation and neutralization steps to minimize side reactions.

Diagram 2: Mechanistic Risk - Pyridine Assisted Racemization

Caption: Mechanism of potential racemization where the pyridine side chain stabilizes the enolate intermediate, necessitating controlled base usage.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[1] Organic Letters, 1(1), 91–94. Link

-

Dutta, S., et al. (2024).[4] Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine.[1][4] Organic Letters, 26(38), 8206-8210.[4] Link

-

BenchChem Application Notes. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. peptide.com [peptide.com]

- 3. Pyridylalanine (pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Preparation and Characterization of Metal Complexes using 2-Amino-3-(pyridin-2-yl)propanamide

[1]

Introduction & Ligand Profile

2-Amino-3-(pyridin-2-yl)propanamide (hereafter 2-PyAla-NH₂ ) is a tridentate ligand capable of stabilizing transition metals in diverse oxidation states. Structurally, it combines the α-amino acid amide backbone with a pyridine side chain.

-

Chemical Significance: Unlike histidine (imidazole donor), the pyridine nitrogen in 2-PyAla-NH₂ is a softer base and a stronger

-acceptor, modulating the redox potential of the central metal.[1] -

Coordination Geometry: The ligand typically forms a 5,6-membered bicyclic chelate upon tridentate coordination:

Ligand Structure & Binding Modes[2]

The ligand offers three primary donor atoms. The coordination mode is pH-dependent:[1]

Experimental Protocols

Safety Precaution

-

Platinum Salts (K₂PtCl₄): Sensitizers and potential carcinogens.[1] Handle in a fume hood with double nitrile gloves.

-

Solvents: DMF and DMSO are skin-penetrating; avoid contact.[1]

Protocol A: Synthesis of Copper(II) Complex [Cu(2-PyAla-NH₂)Cl₂]

Target Application: Catalysis & Bio-mimetic Oxidations[1]

Rationale: Copper(II) prefers square planar or distorted octahedral geometries.[1] The 2-PyAla-NH₂ ligand acts as a neutral tridentate or bidentate chelator, leaving sites open for labile chlorides (catalytic sites).[1]

Materials

-

Ligand: 2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride (1.0 eq)[1]

-

Metal Salt: CuCl₂ · 2H₂O (1.0 eq)

-

Base: Triethylamine (Et₃N) (2.0 eq - to neutralize HCl salts)[1]

-

Solvent: Methanol (MeOH, HPLC grade)[1]

Step-by-Step Procedure

-

Ligand Activation: Dissolve 2-PyAla-NH₂ · 2HCl (238 mg, 1.0 mmol) in 10 mL MeOH. Add Et₃N (280 µL, 2.0 mmol) dropwise while stirring to release the free base. The solution should remain clear.

-

Metal Addition: Dissolve CuCl₂ · 2H₂O (170 mg, 1.0 mmol) in 5 mL MeOH. Add this solution dropwise to the ligand solution over 5 minutes.

-

Observation: The solution will turn deep blue/green, indicating rapid coordination of the amine and pyridine nitrogens.

-

-

Reflux: Heat the mixture to 50°C for 2 hours to ensure thermodynamic equilibration of the chelate rings.

-

Isolation:

-

Concentrate the solution to ~5 mL using a rotary evaporator.

-

Add Diethyl Ether (20 mL) slowly to induce precipitation.

-

Filter the blue-green solid and wash with cold ether (3 x 10 mL).[1]

-

-

Drying: Dry under vacuum over P₂O₅ for 12 hours.

Yield: ~85% Characterization Target:

-

UV-Vis (MeOH):

~600-650 nm (d-d transition, indicative of distorted octahedral/square planar geometry).[1] -

IR (KBr): Shift in Amide I band (

) to lower frequency, indicating O-coordination.[1]

Protocol B: Synthesis of Platinum(II) Complex [Pt(2-PyAla-NH₂)Cl]⁺ Cl⁻

Target Application: Antitumor Agents (Cisplatin Analogs)[1]

Rationale: Pt(II) kinetics are slow.[1] We use the "cis-directing" effect of the chelator. The 2-PyAla-NH₂ will displace two chlorides from the tetrachloroplatinate, forming a stable cation suitable for DNA interaction studies.[1]

Materials

-

Ligand: 2-PyAla-NH₂ (Free base preferred, or neutralized in situ)[1]

-

Metal Salt: K₂PtCl₄ (Potassium tetrachloroplatinate)[1]

-

Solvent: Water/DMF (9:1 v/v)[1]

Step-by-Step Procedure

-

Preparation of Pt(II) Solution: Dissolve K₂PtCl₄ (415 mg, 1.0 mmol) in 10 mL deionized water. Filter if any turbidity exists.

-

Ligand Addition: Dissolve 2-PyAla-NH₂ (165 mg, 1.0 mmol) in 2 mL DMF. Add to the aqueous Pt(II) solution.

-

Reaction (The "Slow Cook"):

-

Precipitation:

-

The cationic complex [Pt(L)Cl]⁺ is water-soluble.[1] To isolate, add a saturated solution of NH₄PF₆ (ammonium hexafluorophosphate) or evaporate water and treat with Ethanol.

-

Alternative: Lyophilize the reaction mixture to obtain the chloride salt.

-

-

Purification: Recrystallize from hot water or water/acetone.

Yield: ~60-70% Characterization Target:

Visualization of Coordination Logic

The following diagram illustrates the synthesis workflow and the competing coordination modes based on pH conditions.

Caption: Logic flow for controlling coordination geometry via pH adjustment. N,N,O mode is preferred for standard catalysis; N,N,N mode stabilizes high-valent metals.

Characterization Data Summary

| Technique | Expected Result (Complex vs Free Ligand) | Structural Insight |

| IR Spectroscopy | Confirms N-amine and O-amide coordination.[1] | |

| ¹H NMR (d₆-DMSO) | Pyridine | Confirms Pyridine-N binding (ring current effect).[1] |

| UV-Vis (Cu) | d-d transition for distorted octahedral geometry.[1] | |

| Mass Spectrometry | Molecular ion peak | Confirms stoichiometry (Metal:Ligand ratio).[1] |

| Conductivity | 80–120 | Indicates 1:1 electrolyte (e.g., |

Troubleshooting & Optimization

-

Solubility Issues:

-

Problem: Complex precipitates too early or is insoluble.

-

Solution: Use counter-ions like

or

-

-

Hygroscopicity:

-

Isomerism (Pt Complexes):

-

Problem: Mixture of isomers.

-

Solution: The tridentate nature usually enforces a mer (meridional) or fac (facial) geometry depending on the linker flexibility. 2-PyAla-NH₂ is sterically constrained to coordinate facially in octahedral environments, but acts as a planar pincer in square planar geometries if the amide deprotonates.[1]

-

References

-

Vagg, R. S., & Williams, P. A. (1981). Chiral metal complexes.[5] Part 1. Preparation and resolution of the tris(2-amino-3-phenylpropanamide)cobalt(III) ion. Inorganica Chimica Acta. (Foundational work on amino acid amide coordination).[1]

-

Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions. (Relevant for Pyridine stacking interactions).

-

Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews. (Mechanistic grounding for Amide-N vs Amide-O binding).[1]

-

Yamauchi, O., & Odani, A. (1985). Structure-stability relationship in ternary copper(II) complexes involving aromatic amines and amino acids.[1] Journal of the American Chemical Society.[3] (Comparison with Histidine/Pyridine analogs).[1]

Sources

- 1. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability [mdpi.com]

- 5. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

Advanced Functionalization Protocols for the Pyridine Ring in 2-Amino-3-(pyridin-2-yl)propanamide

Executive Summary & Strategic Analysis

Compound Identity: 2-Amino-3-(pyridin-2-yl)propanamide (often referred to as a 2-pyridylalanine amide derivative).

The Challenge: The pyridine ring is electron-deficient (

Strategic Decision Matrix

Before selecting a protocol, determine the target regioisomer and available machinery.

Figure 1: Regiodivergent strategies for the functionalization of the 2-pyridyl ring.

Pre-Reaction Preparation: The Protection Strategy

Critical Step: You cannot perform these reactions on the free amine/amide.

-

Primary Amine (

): Will quench radicals and coordinate Pd/Ir catalysts. Must be protected.-

Recommendation:Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) . They are stable to radical conditions and mild bases.

-

-

Primary Amide (

): Can dehydrate to nitrile (-

Recommendation: For Minisci/C-H activation, the free amide is often tolerated if the amine is protected. For N-oxide chlorination, protect as N-Trityl (Trt) to prevent dehydration.

-

Standard Protection Protocol:

-

Dissolve substrate (1.0 equiv) in Dioxane/H

O (1:1). -

Add NaHCO

(2.5 equiv) and Boc -

Stir 4h at RT. Acidify to pH 4, extract EtOAc.

-

Yield: N-Boc-2-Amino-3-(pyridin-2-yl)propanamide.

Protocol A: C4-Selective Alkylation (Minisci Reaction)

Target: Introduction of alkyl, cycloalkyl, or acyl groups at the C4 position (para to the alkyl chain). Mechanism: Nucleophilic radical attack on a protonated (electron-deficient) pyridine ring. The C2 position is blocked by the alanine chain; C4 is the most reactive site for nucleophilic radicals.

Materials

-

Substrate: N-Boc-protected 2-pyridylalanine amide.

-

Radical Precursor: Carboxylic Acid (R-COOH) or Alkyl Halide (R-I).

-

Catalyst: AgNO

(Classic) or Ir(ppy) -

Oxidant: (NH

) -

Solvent: DCM/H

O (Biphasic) or DMSO.

Step-by-Step Procedure (Silver-Catalyzed)

This method is robust, inexpensive, and does not require a photoreactor.

-

Setup: In a round-bottom flask, dissolve N-Boc-substrate (1.0 mmol, 1.0 equiv) in a biphasic mixture of DCM (5 mL) and Water (5 mL).

-

Acidification: Add TFA (2.0 equiv). Note: This protonates the pyridine nitrogen, activating the ring toward nucleophilic radical attack.

-

Reagent Addition: Add the Alkyl Carboxylic Acid (R-COOH, 3.0 equiv) and AgNO

(0.2 equiv). -

Initiation: Heat to 40°C. Dropwise add a solution of (NH

)-

Observation: Gas evolution (CO

) indicates decarboxylation and radical formation.

-

-

Monitoring: Monitor by LC-MS. The product will show M+R-H mass.

-

Workup: Neutralize with sat. NaHCO

(careful, gas evolution). Extract with DCM (3x). -

Purification: Flash chromatography (MeOH/DCM gradient).

Self-Validating Check:

-

Regioselectivity:[1][2][3][4][5] 1H NMR will show the loss of the triplet/doublet of triplets at the C4 position and a simplified splitting pattern (two doublets for C3/C5 if symmetrical, or singlets).

Protocol B: C3-Selective Alkenylation (Ni-Al Catalysis)

Target: Functionalization of the C3 position (Meta). Challenge: Intrinsic electronics favor C4/C6. C3 is the hardest position to access. Solution: Use a Lewis Acid (Al) to bind the Nitrogen, sterically blocking C2/C6 and electronically activating C3, coupled with Nickel catalysis.

Materials

-

Catalyst: Ni(COD)

(10 mol%). -

Ligand: IPr (N-heterocyclic carbene) (10 mol%).

-

Lewis Acid: MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (20 mol%).

-

Coupling Partner: Alkyne or Alkene.

Step-by-Step Procedure

-

Glovebox Operation: This reaction is O

/moisture sensitive. -

Complexation: In a vial, mix Ni(COD)

and IPr ligand in Toluene. Stir 15 min. -

Lewis Acid Binding: Add MAD (Lewis Acid). The solution color typically changes, indicating the formation of the Ni-Al cooperative species.

-

Substrate Addition: Add N-Boc-substrate (1.0 equiv) and the Alkyne/Alkene (1.5 equiv).

-

Reaction: Seal and heat to 80-100°C for 12 hours.

-

Quench: Cool to RT. Quench with dilute tartaric acid (removes Aluminum salts).

-

Extraction: Extract with EtOAc.

Mechanism Visualization:

Figure 2: Cooperative catalysis mechanism overriding intrinsic regioselectivity.

Protocol C: C6-Functionalization via N-Oxide Activation

Target: Introduction of Halogens (Cl, Br) or Oxygen (OAc) at C6 (Ortho). Utility: The C6-Cl product is a versatile handle for Suzuki/Buchwald couplings.

Step-by-Step Procedure

-

Oxidation (N-Oxide Formation):

-

Dissolve N-Boc-substrate in DCM. Add mCPBA (1.2 equiv) at 0°C. Warm to RT and stir 4h.

-

Wash with Na

S

-

-

Rearrangement/Chlorination:

-

Dissolve the N-oxide in POCl

(Phosphorus Oxychloride) (excess, acts as solvent/reagent). -

Critical: Add Et

N (1 equiv) to buffer HCl. -

Heat to 80°C for 2-4 hours.

-

Safety Warning: Quench POCl

very slowly into ice/water with vigorous stirring. It reacts violently.

-

-

Result: The oxygen is transferred/eliminated, and a Chlorine atom is installed at C6 (and potentially C4, mixture separation required).

Data Summary & Comparison

| Feature | Minisci Reaction | Ni-Al C-H Activation | N-Oxide Activation |

| Target Position | C4 (Major), C6 (Minor) | C3 (Highly Selective) | C6 or C4 |

| New Bond | C(sp2)-C(sp3) (Alkyl) | C(sp2)-C(sp2) (Alkenyl) | C-Cl, C-O, C-CN |

| Conditions | Radical, Acidic, Oxidative | Metal-Catalyzed, Inert, Basic | Electrophilic, Dehydrating |

| Substrate Tolerance | High (with protection) | Moderate (Lewis basic sites interfere) | High |

| Key Reagent | AgNO | Ni(COD) | mCPBA / POCl |

References

-

Late-Stage Functionalization of Pyridines (General Review)

-

Minisci Reaction Protocols

-

Ni-Al Cooperative Catalysis (C3 Selectivity)

-

N-Oxide Chemistry

-

Fagnou, K., et al. "Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc., 2005. Link

-

Sources

- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-Amino-3-(pyridin-2-yl)propanamide peptides

Status: Online Operator: Senior Application Scientist Ticket ID: PYA-SOL-001 Subject: Solubility & Handling Optimization for Pyridyl-Alanine (Pal) Peptides

Part 1: The Core Mechanism (The "Why")

Before troubleshooting, you must understand the chemical behavior of the 2-Amino-3-(pyridin-2-yl)propanamide moiety (often abbreviated as 2-Pal or 2-Pya in peptide synthesis).

This residue introduces a pyridine ring into your peptide backbone. The solubility profile of this peptide is governed almost entirely by the protonation state of the pyridine nitrogen.

The Pyridine Switch

-

The Critical pKa: The conjugate acid of the pyridine ring has a pKa of approximately 5.2 – 5.4 .

-

At pH > 6.0 (Neutral/Basic): The pyridine nitrogen is deprotonated (neutral). The ring becomes highly hydrophobic and prone to

stacking , leading to aggregation, gelation, or precipitation. -

At pH < 4.5 (Acidic): The pyridine nitrogen accepts a proton (

). The ring becomes cationic (positively charged). This charge repulsion disrupts stacking interactions and drastically increases water solubility.

Scientific Reality Check: If your peptide contains a C-terminal amide ("propanamide"), you have removed the C-terminal carboxylate charge (

Part 2: Troubleshooting Workflows

Issue #1: "My peptide precipitates immediately upon adding PBS or Water."

Diagnosis: You are likely working above the pKa of the pyridine ring, causing hydrophobic collapse. The Fix: Use the "Acid-First" Solvation Protocol .

Step-by-Step Protocol:

-

Weigh the lyophilized peptide powder.

-

Acidify: Dissolve the peptide fully in 0.1% to 10% Acetic Acid (depending on hydrophobicity). The solution should become clear.

-

Why? This ensures all pyridine rings are protonated (

charge), forcing the peptide into solution via charge repulsion.

-

-

Dilute: Slowly add your buffer (e.g., PBS) to the acidic peptide solution while vortexing.

-

Warning: If the final pH rises above 6.0, precipitation may recur. If this happens, you must lower the pH of your working buffer or add a solubility enhancer (see Table 1).

-

Issue #2: "The solution is clear but viscous/gels over time."

Diagnosis: This is Amyloid-like Fibrillation . The planar pyridine rings are stacking (

Step-by-Step Protocol:

-

Dissolve the peptide in a minimal volume of HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .

-

Why? HFIP is a potent hydrogen-bond disruptor that breaks down

-sheets and helical aggregates.

-

-

Dilute/Exchange: Dilute the HFIP solution into your aqueous buffer (keep HFIP < 5% for biological assays) OR lyophilize the HFIP solution to obtain an amorphous powder that is easier to resolubilize.

Issue #3: "HPLC peaks are broad or tailing significantly."

Diagnosis: Silanol Interaction . The basic pyridine nitrogen is interacting with residual acidic silanol groups on the silica column matrix. The Fix: Mobile Phase Modification (Ion Suppression).

Protocol:

-

Standard: Increase TFA concentration from 0.1% to 0.2% in both Mobile Phase A and B.

-

Alternative (High pH): If your column is pH-resistant (e.g., hybrid silica), switch to 10 mM Ammonium Acetate (pH 8.5) . At this pH, the pyridine is neutral, but the silanols are fully ionized; however, the lack of positive charge on the peptide reduces retention time and tailing.

-

Additive: Add 1% Triethylamine (TEA) to the mobile phase to "mask" the silanol groups (competitive binding).

Part 3: Visualization & Logic

Diagram 1: Solubility Decision Matrix

This logic tree guides you to the correct solvent system based on the peptide's behavior and your application.

Caption: Decision matrix for solubilizing 2-Pal containing peptides. Blue nodes indicate endpoints, Yellow nodes indicate actions.

Diagram 2: Aggregation Disruption Workflow

Use this when the peptide forms gels or "sticky" precipitates.

Caption: Workflow for resetting aggregated Pyridyl-alanine peptides using fluorinated alcohols.

Part 4: Data & Reference Tables

Table 1: Solubilizing Agents for 2-Pal Peptides

| Agent | Mechanism of Action | Recommended Concentration | Warning |

| Acetic Acid | Protonates pyridine N (Charge repulsion) | 0.1% – 10% (v/v) | May alter binding assays sensitive to pH. |

| DMSO | Disrupts hydrophobic patches | 1% – 5% (Final) | Toxic to cells >1%; oxidizes Met/Cys/Trp. |

| HFIP | Disrupts secondary structure ( | 100% (for pretreatment) | Volatile; must be removed before bio-assays. |

| Guanidine HCl | Chaotropic denaturation | 2M – 6M | Incompatible with most functional assays. |

Table 2: Analytical Parameters

| Parameter | Value | Implications for Troubleshooting |

| Pyridine pKa | ~5.3 | Buffer pH must be < 5.0 for solubility or > 5.0 for hydrophobicity. |

| UV Absorbance | Pyridine absorbs in UV; may interfere with DNA quantitation. | |

| Metal Affinity | High ( | Avoid buffers with trace metals; use EDTA if precipitation is unexplained. |

Part 5: Frequently Asked Questions (FAQ)

Q: I see a "fluffy" precipitate that turns into a sticky gum when I try to filter it. What is this? A: This is likely a peptide-salt complex or a gel. Pyridyl peptides can coordinate with buffer salts (like phosphates). Solution: Switch to volatile buffers (Ammonium Acetate/Formate) or centrifuge instead of filtering. If it is sticky, it indicates high water content in a hydrophobic aggregate—lyophilize immediately.

Q: Can I use this peptide in a cell-based assay at pH 7.4? A: Yes, but you must "trick" the solubility. Dissolve the peptide in DMSO first (at 100x concentration), then dilute rapidly into the culture medium. The kinetic solubility might hold long enough for the assay, even if the thermodynamic solubility is low. Alternatively, look for "PEGylated" variants of your peptide to shield the hydrophobic pyridine ring.

Q: Why does my peptide vanish during HPLC? A: It is likely irreversibly adsorbed to the column or precipitating in the injector loop.

-

Injector: Ensure your sample solvent matches the mobile phase (include organic modifier).

-

Column: Switch to a C4 or Phenyl-Hexyl column . C18 might be too hydrophobic, causing irreversible binding of the aromatic pyridine rings.

References

-

Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.[1] Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (n.d.). Peptide Solubility Guidelines.Link

-

Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines.Link

-

BenchChem. (2025).[2] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.Link (Cited for pyridine ring reactivity context).

-

JPT Peptide Technologies. (n.d.). Peptide Solubility & Stability.[1][3][4][5][6]Link

Sources

- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 4. biobasic.com [biobasic.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Hub: Troubleshooting Amide Coupling with 2-Amino-3-(pyridin-2-yl)propanamide

Welcome to the technical support center for amide coupling reactions involving 2-Amino-3-(pyridin-2-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this valuable but structurally complex building block. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize side reactions and maximize the yield and purity of your target compounds.

This document moves beyond simple protocols to explain the causal relationships behind common experimental failures. Every recommendation is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Section 1: Understanding the Core Challenges

2-Amino-3-(pyridin-2-yl)propanamide is a chiral building block whose structure presents a trifecta of synthetic challenges: a racemization-prone stereocenter, a nucleophilic pyridine ring, and potential steric hindrance. A successful coupling strategy must address all three points simultaneously.

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} end

The three primary side reactions to mitigate are:

-

Epimerization/Racemization: The loss of stereochemical integrity at the α-carbon is the most common and critical issue. This occurs when the α-proton is abstracted under basic conditions, often via a planar oxazolone intermediate, leading to a loss of optical purity.[1][2]

-

Pyridine N-Acylation: The lone pair on the pyridine nitrogen is nucleophilic and can compete with the desired primary amine, attacking the activated carboxylic acid. This leads to the formation of a stable, undesired acylpyridinium species and consumption of starting materials.[3][4]

-

Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs primarily during the synthesis of dipeptides.[5][6][7] The deprotected N-terminal amine of a dipeptide can attack the ester linkage to the resin (in SPPS) or the activated C-terminus (in solution phase), cleaving the desired product and forming a stable six-membered DKP ring.[6][8]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues in a practical question-and-answer format.

Q1: My final product shows significant epimerization (>5%) by chiral HPLC. How can I suppress this?

A1: Epimerization is almost always linked to the choice of coupling reagents, base, and reaction temperature. The underlying cause is the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a planar, aromatic oxazole, losing its stereochemical information.[2][9][10]

dot graph TD { node [shape=record, fontname="Arial", fontsize=11, style=filled, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10];

} end

Troubleshooting Strategy:

-

Coupling Reagent Selection: Switch to a modern uronium or phosphonium salt coupling reagent that incorporates a racemization-suppressing additive directly into its structure. OxymaPure-based reagents like COMU are particularly effective and offer a superior safety profile compared to explosive benzotriazole-based reagents like HOBt or HOAt.[1][11][12][13][14]

-

Base Selection: Avoid strong or nucleophilic bases like triethylamine (TEA). Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the minimum number of equivalents necessary (typically 1-2 eq.).

-

Temperature Control: Perform the reaction at low temperatures. Start the activation step at 0 °C and maintain this temperature throughout the coupling. For particularly sensitive substrates, temperatures as low as -20 °C may be beneficial.

-

Additives: If using a carbodiimide like EDC or DIC, the inclusion of an additive is mandatory.[1] OxymaPure is the modern standard, demonstrating higher reactivity and lower racemization than the traditional, explosive HOBt.[11][12][13]

| Feature | Carbodiimides (EDC, DIC) | Uronium Salts (HBTU, HATU) | Oxyma-based Salts (COMU) |

| Racemization Risk | High (without additive)[15] | Low-Medium | Very Low[14][16] |

| Activation Speed | Moderate | Fast[15] | Very Fast[14][16] |

| Safety Profile | Good | Poor (Explosive HOBt/HOAt)[1] | Excellent (Non-explosive)[13] |

| Byproducts | Soluble/Insoluble ureas | Guanidinium species | Water-soluble byproducts[14] |

| Recommendation | Use only with OxymaPure | Use with caution | Highly Recommended |

Q2: I'm seeing a significant byproduct with a mass corresponding to my carboxylic acid attaching to the pyridine ring. What is this and how do I prevent it?

A2: This is N-acylation of the pyridine ring. The pyridine nitrogen is a competing nucleophile that can react with the highly electrophilic activated acid intermediate. This side reaction is more prevalent with potent activating agents.

Troubleshooting Strategy:

-

Protonate the Pyridine: The most effective strategy is to ensure the pyridine nitrogen is protonated and thus non-nucleophilic. Start the reaction with the hydrochloride (HCl) or trifluoroacetate (TFA) salt of 2-Amino-3-(pyridin-2-yl)propanamide. Add the base (DIPEA) to the reaction mixture slowly and last, after the carboxylic acid and coupling reagent have been mixed. This protocol ensures that the primary amine is deprotonated for coupling while the pyridine ring largely remains protonated.

-

Control Reagent Stoichiometry: Avoid using a large excess of the activated acid. A slight excess (1.05 to 1.1 equivalents) is usually sufficient.

-

Use Acyl Transfer Agents: Additives like OxymaPure or HOBt react with the initial activated species (e.g., O-acylisourea from EDC) to form a less reactive, more stable active ester.[11][12] This intermediate is still highly reactive towards the desired amine but less prone to reacting with the weaker pyridine nucleophile.

Q3: My coupling reaction is very slow or stalls completely, resulting in low yields.

A3: Incomplete conversion can be due to several factors ranging from reagent quality to steric hindrance.

Troubleshooting Strategy:

dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11];

} end

-

Ensure Anhydrous Conditions: All coupling reagents are sensitive to moisture. Ensure your solvents (e.g., DMF, DCM) are anhydrous and that reagents have been stored properly in a desiccator. Water will hydrolyze the activated intermediates, quenching the reaction.

-

Verify Stoichiometry: A common starting point is 1.0 eq of the limiting reagent (often the amine), 1.1 eq of the carboxylic acid, 1.1 eq of the coupling reagent, and 2.0 eq of base (DIPEA). Adjust as needed based on observation.

-

Increase Activation/Coupling Time: While many modern reagents are fast, sterically hindered substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

-

Consider a More Powerful Reagent: If using a carbodiimide/additive system, switching to a standalone uronium/phosphonium reagent like COMU or HATU can significantly increase the reaction rate.[14][15][17]

-

Solvent Choice: The polarity of the solvent can influence reaction rates. DMF and NMP are excellent polar aprotic solvents for these couplings. In some cases, a less polar solvent like DCM can be effective, but solubility may be an issue.

Section 3: Validated Experimental Protocols

The following protocols are optimized to minimize the side reactions discussed above.

Protocol 1: High-Fidelity Coupling Using COMU

This protocol is the recommended starting point for sensitive or sterically hindered couplings, prioritizing low epimerization and high yield.

Materials:

-

Carboxylic Acid (1.1 eq)

-

2-Amino-3-(pyridin-2-yl)propanamide hydrochloride (1.0 eq)

-

DIPEA (2.2 eq)

-

Anhydrous DMF

Procedure:

-

In a clean, dry, nitrogen-flushed flask, dissolve the Carboxylic Acid and COMU in anhydrous DMF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add the 2-Amino-3-(pyridin-2-yl)propanamide hydrochloride to the mixture.

-

Add the DIPEA dropwise to the stirred solution over 5 minutes. The solution may change color (often to yellow or orange), which is characteristic of COMU activation.[16]

-

Allow the reaction to stir at 0 °C for 15 minutes, then let it warm slowly to room temperature.

-

Monitor the reaction progress by LC-MS or TLC (typically complete within 1-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling with EDC/OxymaPure

This protocol is a robust and economical alternative, suitable for less challenging substrates where cost is a primary consideration.

Materials:

-

Carboxylic Acid (1.1 eq)

-

2-Amino-3-(pyridin-2-yl)propanamide (free base, 1.0 eq)

-

EDC·HCl (1.2 eq)

-

OxymaPure (1.2 eq)[13]

-

DIPEA (1.1 eq, optional, may be needed if acid is used as a salt)

-

Anhydrous DMF or DCM

Procedure:

-

In a clean, dry, nitrogen-flushed flask, dissolve the Carboxylic Acid, OxymaPure, and 2-Amino-3-(pyridin-2-yl)propanamide in anhydrous DMF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add the EDC·HCl to the mixture in one portion.

-

If necessary, add DIPEA dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by LC-MS or TLC (typically complete within 2-6 hours).

-

Workup & Purification: Follow the same procedure as described in Protocol 1. The urea byproduct from EDC is typically water-soluble and will be removed during the aqueous washes.

References

- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Vertex AI Search.

- Avoiding epimeriz

- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.

- Epimeris

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.

- DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies.

- A New Wave of Amide Bond Formations for Peptide Synthesis.

- OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies.

- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).

- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Peptide-catalyzed conversion of racemic oxazol-5(4H)

- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives.

- N-acylation of amides through internal nucleophilic catalysis.

- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.

- COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies.

- Coupling Reagents. Aapptec Peptides.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.

- Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroarom

- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC.

- Preparation of Pyridines, Part 3: By Acyl

- N-Acylation Reactions of Amines.

- Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.

Sources

- 1. bachem.com [bachem.com]

- 2. Epimerisation in Peptide Synthesis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. oxymapure.com [oxymapure.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Removing metal impurities from 2-Amino-3-(pyridin-2-yl)propanamide preparations

Technical Support Center: Metal Impurity Removal Subject: 2-Amino-3-(pyridin-2-yl)propanamide Preparations Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

The Core Challenge: You are not just removing a metal from a solution; you are fighting a thermodynamic battle against your own molecule.

2-Amino-3-(pyridin-2-yl)propanamide is a bidentate ligand . The pyridine nitrogen and the free amine on the propanamide chain can form a stable 5- or 6-membered chelate ring with transition metals (especially Palladium, Copper, and Nickel). Standard silica-thiol scavengers often fail because they cannot out-compete this intramolecular chelation effect.

Regulatory Context (ICH Q3D): Per ICH Q3D guidelines, Class 1 metals (Pd, Pt, Ni) must typically be controlled to <5 µg/g (ppm) for parenteral drugs and <10 µg/g for oral drugs.

Diagnostic Workflow (Start Here)

Use this logic flow to determine your remediation strategy.

Figure 1: Decision matrix for selecting purification methods based on metal-ligand stability constants.

Troubleshooting Guides (Ticket-Based)

Ticket #001: "I used Si-Thiol, but my Palladium levels barely dropped."

Diagnosis: Competitive Inhibition.

Your molecule (2-Amino-3-(pyridin-2-yl)propanamide) is binding the Palladium tighter than the propylthiol ligand on the silica. The formation constant (

Solution: Switch to Si-DMT (Dimercaptotriazine) or Si-Thiourea .

-

Why? DMT is a tridentate scavenger. It forms a highly stable complex with Pd that is thermodynamically favored over the bidentate chelate of your product.

-

Protocol Adjustment:

-

Dissolve crude product in THF or DMF (avoid alcohols if possible, as they can solvate the metal complex, stabilizing it).

-

Add 4-8 equivalents of Si-DMT (relative to residual metal, not product).

-

Heat is mandatory. Stir at 50-60°C for 4 hours. The heat provides the activation energy required to break the initial Pd-Product bond.

-

Ticket #002: "The scavenger is removing my product along with the metal."

Diagnosis: Non-Specific Binding (NSB). The basic amine in your product is interacting with residual silanols (acidic -OH groups) on the silica backbone of the scavenger.

Solution: Switch to a Polymer-Supported Scavenger (e.g., MP-TMT) or End-Capped Silica .

-

Why? Polymer backbones (polystyrene) lack the acidic hydroxyl groups found on silica, preventing hydrogen bonding with your amine.

-

Alternative: If you must use silica, add 1-2% Triethylamine (TEA) to the solvent mixture. The TEA will block the silanol sites, ensuring the scavenger only binds the metal.

Ticket #003: "I have colored impurities that persist after scavenging."

Diagnosis: "Leached" Ligand-Metal Complexes. Sometimes the metal is removed, but the oxidized phosphine ligands (from the catalyst, e.g., Triphenylphosphine oxide) or conjugated by-products remain.

Solution: Tandem Approach (Scavenger + Carbon).

-

Protocol: Add Activated Carbon (e.g., Darco G-60) alongside the metal scavenger.

-

Mechanism: The scavenger chemically bonds the metal; the carbon physically adsorbs the large, planar organic impurities (color bodies).

-

Warning: Carbon can adsorb your product. Perform a small-scale spike test first.

The "Gold Standard" Protocol

Target: Removal of Pd(PPh3)4 or Pd(dppf)Cl2 residues from 2-Amino-3-(pyridin-2-yl)propanamide.

Reagents:

-

Scavenger: SiliaMetS® DMT (or Biotage® Si-TMT).

-

Solvent: THF or Ethyl Acetate (avoid MeOH).

-

Loading: 5 equivalents w.r.t. metal content (assume 1000 ppm if unknown).

Step-by-Step:

-

Dissolution: Dissolve the crude mixture fully. If the product is an HCl salt, free base it first . The protonated pyridine cannot release the metal easily, but the salt form often traps metal salts in the crystal lattice.

-

Addition: Add the Si-DMT scavenger.

-

Thermal Cycle: Heat the mixture to 55°C for 4 hours .

-

Note: Room temperature scavenging is often insufficient for pyridine-stabilized metals.

-

-

Filtration: Filter hot through a 0.45 µm PTFE or Polypropylene membrane (avoid paper filters which can bleed fibers).

-

Wash: Wash the filter cake with 2 volumes of hot solvent to recover any adsorbed product.

-

Analysis: Test filtrate via ICP-MS. If >10 ppm, repeat with fresh scavenger or switch to Si-Thiourea .

Comparative Data: Scavenger Efficiency

The following table summarizes expected removal rates for Palladium in the presence of pyridine-based ligands.

| Scavenger Type | Functional Group | Mechanism | Efficiency (Pyridine Systems) | Best For |

| Si-Thiol | Propylthiol | Monodentate | Low (60-80%) | Simple amines, weak ligands |

| Si-DMT | Dimercaptotriazine | Tridentate | High (>95%) | Pyridine, Imidazole, Bidentate chelates |

| Si-Thiourea | Thiourea | Chelating | High (90-95%) | Ruthenium (Ru), Rhodium (Rh) |

| Si-Triamine | Triamine | Chelating | Very Low | Avoid (Competes with product) |

| Activated Carbon | N/A | Adsorption | Variable (50-90%) | Color removal, bulk cleanup |

FAQ: Frequently Asked Questions

Q: Can I use acid extraction instead of expensive scavengers? A: Yes, but with risks. Washing the organic layer with 1M HCl will protonate the pyridine and amine (forming the dihydrochloride salt), which forces the metal into the aqueous layer. However , 2-Amino-3-(pyridin-2-yl)propanamide is highly water-soluble in its protonated form. You will struggle to extract it back out without re-precipitating the metal hydroxides when you basify. Scavengers are preferred for yield protection.

Q: My scavenger turned black immediately. Is that good? A: Yes. A rapid color change (usually to dark grey or black for Pd) indicates immediate oxidative addition or coordination of the metal to the scavenger. If it stays white/beige, the scavenging is not working (check temperature).

Q: Does the "2-Amino" group interfere? A: It can. Primary amines can react with electrophilic scavengers (like Isocyanate scavengers). However, Thiol and DMT scavengers are nucleophilic; they will not react with your amine product, ensuring chemical stability.

References

-

ICH Q3D Elemental Impurities - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).[1]

-

SiliCycle Inc. (2020). SiliaMetS® Metal Scavengers User Guide. (Demonstrates superiority of DMT over Thiol for Pd removal).

-

Biotage. (2023).[2] Metal Scavenger User Guide: Strategies for Work-up and Purification. (Details on Si-TMT vs Si-Thiol kinetics).

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-Amino-3-(pyridin-2-yl)propanamide

This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Amino-3-(pyridin-2-yl)propanamide, a key building block in medicinal chemistry. We will dissect its predicted ¹H NMR spectrum, compare it with relevant alternatives to highlight key structural influences, and provide a robust experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.

The Strategic Importance of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. For a compound like 2-Amino-3-(pyridin-2-yl)propanamide, which contains multiple distinct chemical environments—an aromatic pyridine ring, a chiral center, and labile amine/amide protons—¹H NMR provides a detailed fingerprint. It allows us to confirm the connectivity of atoms, probe the electronic environment of each proton, and verify stereochemistry, all of which are critical for advancing a molecule in a drug discovery pipeline.

The causality behind choosing specific NMR experiments and analysis techniques is rooted in the need for unambiguous data. A simple 1D proton spectrum provides the foundational information: chemical shift, integration, and multiplicity. However, for complete confidence, 2D experiments like COSY (Correlation Spectroscopy) are often employed to establish proton-proton coupling networks, validating the assigned structure beyond any doubt.

Structural Analysis and Predicted ¹H NMR Spectrum

Let's begin by examining the structure of 2-Amino-3-(pyridin-2-yl)propanamide and labeling the protons for discussion.

Caption: Structure of 2-Amino-3-(pyridin-2-yl)propanamide with proton labeling.

Based on fundamental principles and data from analogous structures, we can predict the key features of its ¹H NMR spectrum.

A. The Pyridine Ring Protons (H_c to H_f)

The pyridine ring is an electron-deficient aromatic system, causing its protons to appear downfield compared to benzene (δ 7.34 ppm). The nitrogen atom exerts a strong deshielding effect, most prominently on the adjacent α-proton (H_f).[1][2]

-

H_f (α-proton): This proton is ortho to the nitrogen and will be the most downfield of the aromatic signals, expected around δ 8.5-8.6 ppm . It will appear as a doublet of doublets (dd) or a more complex multiplet due to coupling with H_e and H_d.

-

H_d (γ-proton): The para proton is typically found around δ 7.6-7.8 ppm . It will appear as a triplet of doublets (td) due to coupling with H_c and H_e.

-

H_e (β'-proton): This meta proton is expected around δ 7.2-7.4 ppm . It will likely be a doublet of doublets (ddd).

-

H_c (β-proton): This proton is adjacent to the substituent. Its chemical shift is sensitive to the nature of the substituent but is generally found around δ 7.1-7.3 ppm . It will appear as a doublet.

B. The Aliphatic Protons (H_a and H_b)

These protons form an AMX or ABX spin system, depending on the magnetic equivalence of the two H_b protons. Due to the adjacent chiral center (C8), the H_b protons are diastereotopic and thus chemically non-equivalent, meaning they will have different chemical shifts and couple with each other.[3]

-

H_a (α-CH): This methine proton is attached to the chiral carbon, which is flanked by an amino group and the methylene bridge. It is expected to resonate around δ 3.8-4.2 ppm . It will appear as a doublet of doublets (dd) or a triplet, due to coupling with the two H_b protons.

-

H_b/H_b' (-CH₂-): These diastereotopic methylene protons are adjacent to both the chiral center and the electron-withdrawing pyridine ring. They will appear as two separate signals, likely in the range of δ 3.0-3.5 ppm . Each will be a doublet of doublets (dd) due to geminal coupling with each other and vicinal coupling with H_a.

C. The Amine and Amide Protons (-NH₂)

The chemical shifts of protons attached to nitrogen are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]

-

Amine (-NH₂): The primary amine protons are often broad and may appear anywhere from δ 1.5-3.0 ppm . In many cases, they can be exchanged with D₂O, causing their signal to disappear, which is a useful diagnostic test.

-

Amide (-CONH₂): The primary amide protons are also subject to exchange but are generally more deshielded than amine protons due to the adjacent carbonyl group. They often appear as two distinct broad singlets (due to restricted rotation around the C-N bond) in the range of δ 7.0-8.0 ppm .[4][5]

Comparative Analysis: Highlighting Substituent Effects

To truly understand the spectrum, we must compare it to simpler, related molecules. This allows us to isolate the electronic and structural effects of each functional group.

Alternative 1: Alaninamide

This molecule removes the pyridinylmethyl group and replaces it with a simple methyl group. Comparing our target molecule to alaninamide isolates the profound downfield shifting effect of the pyridine ring on the aliphatic chain.

Alternative 2: 2-Ethylpyridine

This comparison highlights the effect of the α-amino-amide moiety. In 2-ethylpyridine, the methylene protons are significantly more shielded than the H_b protons in our target molecule, demonstrating the combined electron-withdrawing effect of the amine and amide functionalities.

| Proton Label | 2-Amino-3-(pyridin-2-yl)propanamide (Predicted δ, ppm) | Alaninamide (Typical δ, ppm) | 2-Ethylpyridine (Typical δ, ppm) | Rationale for Difference |

| H_a (α-CH) | ~3.8 - 4.2 | ~3.5 - 3.7 | N/A | The pyridine ring provides an additional deshielding effect not present in alaninamide. |

| H_b (-CH₂-) | ~3.0 - 3.5 | N/A | ~2.7 - 2.9 | The α-amino and amide groups strongly deshield H_b compared to the simple alkyl chain in 2-ethylpyridine. |

| Pyridine H_f | ~8.5 - 8.6 | N/A | ~8.5 - 8.6 | The chemical shift of the proton ortho to nitrogen is largely unaffected by the alkyl substituent. |

| Amide (-CONH₂) | ~7.0 - 8.0 | ~7.2 - 7.8 | N/A | The electronic environment for the amide protons is similar in both molecules. |

This comparative approach is a self-validating system; the observed shifts in the target molecule can be rationalized and confirmed by understanding the incremental effects of each component part, grounded in the data from simpler, well-characterized molecules.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Achieving a high-quality, reproducible spectrum requires a meticulous and standardized protocol.

Workflow Diagram

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-3-(pyridin-2-yl)propanamide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it will not exchange with the amide and amine protons, allowing for their observation. For D₂O exchange experiments, deuterium oxide would be used.

-

Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration (e.g., on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune the probe to the correct frequency for ¹H and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow solvent peak shape.

-

-

Data Acquisition:

-

1D ¹H Spectrum:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

-

-

2D ¹H-¹H COSY (Optional but Recommended):

-

Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpmf' on Bruker systems).

-

Data Points: 1024 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

-

Number of Scans: 2-8 scans per increment.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate all signals and assign them based on the analysis in Section 2. The COSY spectrum is invaluable here for confirming adjacent protons.

-

Expected 2D COSY Correlations

A COSY spectrum visualizes J-coupling between protons, typically those separated by 2-3 bonds. This is the ultimate tool for confirming the atomic connectivity.

Caption: Predicted key COSY correlations for 2-Amino-3-(pyridin-2-yl)propanamide.

The spectrum should show clear cross-peaks connecting the entire pyridine spin system (H_f ↔ H_e ↔ H_d ↔ H_c) and the aliphatic chain (H_a ↔ H_b/b'). The absence of a cross-peak between H_b/b' and H_c would confirm the methylene bridge is at the 2-position of the pyridine ring.

Conclusion

The ¹H NMR spectrum of 2-Amino-3-(pyridin-2-yl)propanamide is rich with information. A systematic analysis, grounded in the foundational principles of chemical shift and coupling, allows for a confident and complete assignment of its structure. By comparing its predicted spectrum to simpler analogues, we validate our assignments and gain a deeper understanding of how different functional groups influence the magnetic environment of the molecule. The combination of a high-quality 1D ¹H spectrum with a 2D COSY experiment, acquired using the robust protocol provided, offers an unambiguous method for the characterization of this and similar molecules, ensuring the highest degree of scientific integrity in research and development.

References

-

Wu, H., Liu, Z., & Bai, D. (2023). 1H NMR Spectrum of Amide Compounds. University Chemistry. [Link][4]

-

Figadère, B., & Franck, X. (2002). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry, 67(21), 7439–7447. [Link][6]

-

Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Filo Tutors. [Link][1]

-

White, J. D., et al. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(15), 8249–8260. [Link][7]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link][8]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–331. [Link][2]

-

Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1137. [Link][9]

-

Slamka, M. P., et al. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Instruction. ChemRxiv. [Link][3]

-

e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet Centre. [Link][5]

Sources

- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Comparing binding affinity of 2-Amino-3-(pyridin-2-yl)propanamide vs phenylalanine

Executive Summary

2-Amino-3-(pyridin-2-yl)propanamide (often referred to as the amide derivative of 2-Pyridylalanine or 2-Pal ) represents a strategic bioisostere of Phenylalanine (Phe) . While both share a similar steric volume and aromatic topology, they diverge fundamentally in electronic distribution and solvation properties.

For drug development professionals, the choice between these two moieties is rarely about steric fit alone; it is a decision between hydrophobic occlusion (Phe) and electrostatic versatility (2-Pal) . The pyridine nitrogen in 2-Pal introduces a specific hydrogen bond acceptor site (